3-(But-2-yn-1-yloxy)-6-methylpyridazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-but-2-ynoxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-3-4-7-12-9-6-5-8(2)10-11-9/h5-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLQTWAJWJBUTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 but 2 Yn 1 Yloxy 6 Methylpyridazine
Retrosynthetic Analysis of 3-(But-2-yn-1-yloxy)-6-methylpyridazine
A retrosynthetic analysis of this compound suggests several plausible disconnection points, leading to readily available starting materials. The most intuitive disconnection is at the ether linkage, cleaving the C-O bond. This leads to two primary synthons: a 6-methylpyridazin-3-ol (or its tautomer, 6-methylpyridazin-3(2H)-one) and a 2-butynyl halide. This approach is advantageous as it builds upon a pre-formed pyridazine (B1198779) ring.
A deeper retrosynthetic cut involves the disassembly of the pyridazine ring itself. This typically involves a disconnection across the N-N bond and a C-C bond, leading back to a 1,4-dicarbonyl compound, specifically a derivative of 5-oxohexanoic acid or a related precursor, and hydrazine. This fundamental approach allows for the construction of the core heterocycle from acyclic precursors.
Classical and Contemporary Synthetic Strategies for Pyridazine Derivatives
The synthesis of pyridazine derivatives can be broadly categorized into two main approaches: the construction of the pyridazine ring from acyclic precursors (cyclization reactions) and the modification of a pre-existing pyridazine scaffold (functionalization and substitution reactions).
Cyclization Reactions for Pyridazine Ring Formation
The formation of the pyridazine ring is a cornerstone of its chemistry, with several reliable methods developed over the years. organic-chemistry.org
The most classical and widely employed method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound (or a synthetic equivalent) with hydrazine or its derivatives. The initial reaction forms a dihydropyridazine, which can then be oxidized to the aromatic pyridazine. For the synthesis of a 6-methylpyridazine core, a suitable 1,4-dicarbonyl precursor would be a 5-keto-hexanal or a related compound. The versatility of this method allows for the introduction of various substituents on the pyridazine ring by choosing appropriately substituted 1,4-dicarbonyl compounds. An unexpected C-C bond cleavage in the absence of metal has been reported as an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones. organic-chemistry.org
| Precursor Type | Reagent | Conditions | Product | Reference |
| 1,3-Dicarbonyl Compounds & Methyl Ketones | - | Metal-free | 3,6-Diarylpyridazines and 6-Arylpyridazin-3-ones | organic-chemistry.org |
| β,γ-Unsaturated Hydrazones | Cu(II) catalyst | Aerobic, MeCN or AcOH | 1,6-Dihydropyridazines or Pyridazines | organic-chemistry.org |
The hetero-Diels-Alder reaction provides a powerful and often regioselective route to six-membered heterocycles. In the context of pyridazine synthesis, an inverse electron demand Diels-Alder reaction is particularly relevant. This involves the reaction of an electron-deficient diene, such as a 1,2,4,5-tetrazine, with an electron-rich dienophile. The resulting bicyclic intermediate then typically undergoes a retro-Diels-Alder reaction, extruding a small molecule like nitrogen gas to afford the aromatic pyridazine. A Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers has been shown to provide functionalized pyridazines with high regiocontrol. organic-chemistry.org
| Diene | Dienophile | Conditions | Product | Reference |
| 3-Monosubstituted s-tetrazine | Silyl enol ethers | Lewis acid mediated | Functionalized Pyridazines | organic-chemistry.org |
| 1,2,3-Triazines | 1-Propynylamines | Neutral | 6-Aryl-pyridazin-3-amines | organic-chemistry.org |
A variety of other cyclization strategies have been developed for pyridazine synthesis. These include copper-promoted 6-endo-trig cyclizations of readily available β,γ-unsaturated hydrazones, which can yield 1,6-dihydropyridazines that are subsequently oxidized to pyridazines. organic-chemistry.org Another approach involves the TBAI/K2S2O8-promoted [4+2] annulation of ketene N,S-acetals and N-tosylhydrazones, providing access to a range of trisubstituted pyridazines. organic-chemistry.org
Functionalization and Substitution Reactions on Pre-Formed Pyridazine Scaffolds
For the synthesis of this compound, functionalization of a pre-formed 6-methylpyridazine ring is a highly viable strategy. This approach often begins with a more readily accessible pyridazine derivative, which is then elaborated to the desired product.
A common strategy involves the use of halogenated pyridazines as versatile intermediates. For instance, 3,6-dichloropyridazine can be selectively functionalized. The chlorine atoms can be displaced by nucleophiles, or undergo metal-catalyzed cross-coupling reactions. To synthesize the target molecule, one could envision a scenario where 3-chloro-6-methylpyridazine is prepared and subsequently reacted with 2-butyn-1-ol in the presence of a base to form the desired ether linkage via a nucleophilic aromatic substitution.
Recent advancements have focused on the regioselective functionalization of the pyridazine scaffold. uni-muenchen.denih.govresearchgate.netuni-muenchen.de For example, the use of thio-substituted pyridazine building blocks allows for selective metalations and catalyst-tuned cross-coupling reactions to introduce a variety of substituents at specific positions on the pyridazine ring. nih.govresearchgate.netuni-muenchen.de
| Starting Material | Reagents | Reaction Type | Product | Reference |
| 3-Alkylthio-6-chloropyridazine | TMPMgCl·LiCl, Arylzinc halides | Metalation, Cross-coupling | Tri- and Tetra-functionalized Pyridazines | nih.gov |
| 3,4-Bis(methylthio)-6-chloropyridazine | TMPMgCl·LiCl, Arylzinc halides | Metalation, Cross-coupling | Tri- and Tetra-functionalized Pyridazines | nih.gov |
| N-protected 3-pyridone-4-acetate derivative | Hydrazine, Bromine in acetic acid | Condensation, Oxidation | Tetrahydropyridopyridazinone | mdpi.com |
| Tetrahydropyridopyridazinone | Phosphoryl chloride | Chlorination | Chloro derivative for further functionalization | mdpi.com |
Targeted Synthesis of this compound
Methodologies for the Introduction of the 6-Methyl Group
The introduction of a methyl group at the 6-position of the pyridazine ring is a critical step in the synthesis of this compound. The regioselective installation of alkyl groups onto the electron-deficient pyridazine core can be challenging. rsc.org Several methodologies can be employed, primarily involving the functionalization of a pre-formed pyridazine ring.
One of the most common strategies involves the use of a halogenated pyridazine precursor, such as 3-alkoxy-6-chloropyridazine. The chlorine atom can be substituted with a methyl group via metal-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with methylboronic acid or its esters, a Stille coupling with trimethylstannane, or a Negishi coupling with a methylzinc reagent could be employed. These reactions benefit from the electron-deficient nature of the pyridazine ring, which facilitates the oxidative addition step in the catalytic cycle. nih.govthieme-connect.com
Another classical approach is the Minisci reaction, which involves the radical methylation of the pyridazine heterocycle. rsc.org This method is particularly useful for introducing alkyl groups onto electron-deficient N-heterocycles. The reaction typically generates alkyl radicals from a suitable precursor (e.g., from pivalic acid via silver-catalyzed oxidative decarboxylation) which then attack the protonated pyridazine ring. While the Minisci reaction often yields a mixture of regioisomers, the substitution pattern can be influenced by the directing effects of existing substituents and the reaction conditions. For a 3-substituted pyridazine, the nucleophilic alkyl radical would preferentially attack the electron-deficient C4 or C6 positions. rsc.org
Direct C-H functionalization offers a more atom-economical approach, although it presents significant challenges in regioselectivity. nih.gov Transition-metal-catalyzed C-H activation could potentially be used to install a methyl group, but directing groups are often necessary to achieve high selectivity. beilstein-journals.orgresearchgate.net
A summary of potential methylation reactions on a 6-halo-pyridazine precursor is presented in Table 1.
| Reaction Name | Methyl Source | Catalyst/Reagents | Typical Conditions | Notes |
| Suzuki-Miyaura Coupling | CH₃B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Toluene, Reflux | Well-established, good functional group tolerance. nih.govthieme-connect.com |
| Stille Coupling | (CH₃)₄Sn | Pd(PPh₃)₄ | Toluene, Reflux | Effective but uses toxic organotin reagents. researchgate.net |
| Negishi Coupling | CH₃ZnCl | Pd(dppf)Cl₂ | THF, RT | Highly reactive, sensitive to air and moisture. rsc.org |
| Minisci-type Reaction | Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈ | H₂O/CH₃CN, 80 °C | Radical mechanism, potential for isomeric mixtures. rsc.org |
Convergent and Divergent Synthetic Pathways to the Target Compound
The synthesis of this compound can be approached through either convergent or divergent strategies, each with distinct advantages.
Convergent Synthesis: A convergent pathway involves the independent synthesis of key fragments of the target molecule, which are then combined in a final step. For this compound, a plausible convergent route would involve the synthesis of the 6-methylpyridazin-3-ol (or its 3-chloro equivalent) and but-2-yn-1-ol. The final step would be an etherification reaction.
Step 1: Synthesis of 3-chloro-6-methylpyridazine. This can be achieved from maleic anhydride derivatives or by direct construction of the pyridazine ring. liberty.edu
Step 2: Williamson ether synthesis. The 3-chloro-6-methylpyridazine is reacted with the sodium salt of but-2-yn-1-ol (formed by treating but-2-yn-1-ol with a base like sodium hydride) to form the desired ether linkage. This nucleophilic aromatic substitution (SNAr) is generally efficient on electron-deficient halopyridazines.
This approach is highly modular, allowing for variations in both the pyridazine core and the alkyne side chain to be synthesized separately and combined to create a library of analogues.
Divergent Synthesis: A divergent pathway begins with a common precursor that is sequentially functionalized to yield the final product. This strategy is efficient for producing structurally related compounds from a single starting material.
Step 1: Start with a readily available precursor like 3,6-dichloropyridazine.
Step 2: Selective monosubstitution. One chlorine atom is selectively replaced. Due to the symmetrical nature of the starting material, the first substitution can occur at either position. Reacting 3,6-dichloropyridazine with one equivalent of the sodium salt of but-2-yn-1-ol under controlled conditions would yield 3-chloro-6-(but-2-yn-1-yloxy)pyridazine.
Step 3: Introduction of the methyl group. The remaining chlorine atom on the 3-chloro-6-(but-2-yn-1-yloxy)pyridazine intermediate is then replaced with a methyl group using one of the metal-catalyzed cross-coupling methods described previously (e.g., Suzuki or Stille coupling). thieme-connect.com
This pathway allows for diversification at the final step; for example, different organometallic reagents could be used to introduce various alkyl or aryl groups at the 6-position.
Catalytic Approaches in the Synthesis of this compound and its Precursors
Catalysis plays a pivotal role in the efficient and selective synthesis of pyridazine derivatives. Both metal-based and organic catalysts can be employed to construct the heterocyclic core and introduce desired functionalities.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Stille, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing pyridazine rings. thieme-connect.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds on a pre-formed pyridazine nucleus, typically starting from a halogenated precursor. nih.govresearchgate.net
Suzuki-Miyaura Coupling: This is one of the most versatile methods for C-C bond formation. In the synthesis of the target compound, it could be used to introduce the methyl group at the 6-position by coupling a 6-chloropyridazine intermediate with methylboronic acid or its derivatives. The reaction is known for its mild conditions and tolerance of various functional groups. nih.gov
Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is also effective for methylating halopyridazines using reagents like tetramethyltin. However, the toxicity of organotin compounds is a significant drawback. researchgate.net
Sonogashira Coupling: While the but-2-yn-1-yloxy group is an ether, the Sonogashira reaction is crucial for synthesizing precursors where a carbon-carbon triple bond is directly attached to the pyridazine ring. For instance, a 6-methyl-3-chloropyridazine could be coupled with a terminal alkyne. This highlights the power of palladium catalysis to create diverse alkynyl-substituted pyridazines. rsc.org
Heck Reaction: The Heck reaction could be utilized to introduce alkenyl substituents onto the pyridazine ring, further demonstrating the versatility of catalytic approaches for creating diverse analogues from a common halopyridazine intermediate. researchgate.net
A comparative table of palladium-catalyzed reactions for the functionalization of a hypothetical 3-alkoxy-6-chloropyridazine precursor is shown in Table 2.
| Coupling Reaction | Reagent | Product Type | Catalyst System Example | Reference |
| Suzuki-Miyaura | R-B(OH)₂ | 6-Aryl/Alkyl Pyridazine | Pd(PPh₃)₄ / Base | nih.gov |
| Stille | R-Sn(Bu)₃ | 6-Aryl/Alkyl Pyridazine | Pd(PPh₃)₄ | researchgate.net |
| Sonogashira | R-C≡CH | 6-Alkynyl Pyridazine | PdCl₂(PPh₃)₂ / CuI | rsc.org |
| Heck | Alkene | 6-Alkenyl Pyridazine | Pd(OAc)₂ / P(o-tol)₃ | researchgate.net |
C-H Functionalization Strategies
Direct C-H functionalization is a highly desirable synthetic strategy as it avoids the pre-functionalization of substrates (e.g., halogenation), thus reducing step counts and waste generation. researchgate.net For pyridazine, an electron-deficient heterocycle, C-H functionalization presents unique challenges and opportunities. rsc.orgnih.gov
The nitrogen atoms in the pyridazine ring lower the electron density and increase the acidity of the ring protons, making them susceptible to certain types of C-H activation, such as concerted metalation-deprotonation. rsc.org However, the coordinating ability of the nitrogen atoms can also lead to catalyst inhibition. nih.gov
For the synthesis of this compound, a direct C-H methylation of a 3-(but-2-yn-1-yloxy)pyridazine precursor is a potential, albeit challenging, route. Regioselectivity is a major hurdle, as functionalization could occur at positions 4, 5, or 6. Palladium-catalyzed C-H arylation of pyridazine-based heterocycles has been reported, suggesting that similar strategies for methylation might be developed. nih.gov Radical-based Minisci-type reactions are another form of C-H functionalization, as discussed in section 2.3.2. rsc.org
Organocatalysis in Pyridazine Chemistry
Organocatalysis, which utilizes small organic molecules as catalysts, offers a valuable metal-free alternative in heterocyclic synthesis. In the context of pyridazine chemistry, organocatalysts can be employed in various ways, such as in the construction of fused ring systems or in asymmetric functionalizations.
For example, piperidine has been successfully used as an organocatalyst in a one-pot multicomponent reaction to synthesize diverse pyrano[2,3-c]pyridazines. nih.gov While not a direct synthesis of the target molecule, this demonstrates the potential of organocatalysts to facilitate complex cyclization reactions leading to pyridazine-containing scaffolds. Similarly, aza-Diels-Alder reactions, which can be organocatalyzed, provide a metal-free route to construct the pyridazine ring itself from precursors like 1,2,3-triazines and enamines. organic-chemistry.org This approach offers a sustainable alternative to traditional metal-catalyzed methods for building the core heterocycle. organic-chemistry.org The application of such principles could be envisioned in the synthesis of precursors for this compound.
Green Chemistry Considerations in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. Key considerations include the choice of solvents, reaction efficiency, and the use of catalytic versus stoichiometric reagents.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H functionalization strategies are particularly advantageous in this regard, as they avoid the use of activating groups that are later discarded. researchgate.net
Use of Catalysis: Catalytic reactions (both metal-catalyzed and organocatalyzed) are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of a substance that can be recycled. The cross-coupling and C-H activation methods discussed are prime examples. thieme-connect.comresearchgate.net
Safer Solvents and Reaction Conditions: Traditional organic syntheses often rely on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives like water, ethanol, or supercritical fluids. Furthermore, techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption, often leading to higher yields and cleaner reactions. rasayanjournal.co.inresearchgate.net For instance, the Williamson ether synthesis step or the Suzuki coupling could potentially be adapted to greener solvents or accelerated using microwave irradiation. researchgate.net
Solventless Reactions: Performing reactions in the absence of a solvent can eliminate a major source of waste. Mechanical methods like ball milling are being explored for chemical synthesis and offer a clean and efficient alternative. rasayanjournal.co.in
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and environmentally benign.
Solvent Selection and Optimization
The choice of solvent is critical in the Williamson ether synthesis as it influences the solubility of the reactants, the rate of the reaction, and the pathway of the nucleophilic substitution (SN2) mechanism. For the synthesis of this compound, an aprotic polar solvent is generally preferred. Such solvents can effectively solvate the cation of the alkoxide, leaving the anionic nucleophile more exposed and reactive.
Several solvents could be considered and optimized for this reaction. The following table outlines potential solvents and their properties relevant to this synthesis:
| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Rationale for Use |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Excellent at solvating cations, promoting a high reaction rate for SN2 reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37.5 | Good solvating power and a lower boiling point than DMF, which can simplify product isolation. It has been shown to be effective in pyridazine synthesis. organic-chemistry.org |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.6 | A common solvent for Williamson ether synthesis, though its lower polarity might result in a slower reaction rate compared to DMF or acetonitrile. |
| Diisopropyl ether (i-Pr2O) | Polar Aprotic | 68 | 3.4 | Noted as an effective solvent in some pyridazine syntheses, potentially allowing for precipitation of the product and simplifying purification. core.ac.uk |
Optimization of the solvent would involve conducting the reaction in each of these solvents under identical conditions (temperature, concentration of reactants) and analyzing the reaction yield and purity of the product. A mixed solvent system could also be explored to fine-tune the reaction conditions. For instance, a mixture of THF and DMF might offer a balance between reaction rate and ease of handling.
Atom Economy and Reaction Efficiency
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. jocpr.com
C₅H₅N₂Cl + C₄H₆O + NaH → C₉H₁₀N₂O + NaCl + H₂
The molecular weights of the reactants and products are as follows:
| Compound | Formula | Molecular Weight ( g/mol ) |
| 3-chloro-6-methylpyridazine | C₅H₅N₂Cl | 128.56 |
| But-2-yn-1-ol | C₄H₆O | 70.09 |
| Sodium Hydride | NaH | 24.00 |
| This compound | C₉H₁₀N₂O | 174.19 |
| Sodium Chloride | NaCl | 58.44 |
| Hydrogen Gas | H₂ | 2.02 |
The atom economy can be calculated using the following formula:
Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100%
In this case:
Atom Economy = (174.19 / (128.56 + 70.09 + 24.00)) x 100%
Atom Economy = (174.19 / 222.65) x 100% ≈ 78.24%
An atom economy of 78.24% indicates that a significant portion of the reactant atoms are incorporated into the final product. However, it also highlights that 21.76% of the reactant mass is converted into byproducts (sodium chloride and hydrogen gas). While substitution reactions like the Williamson ether synthesis inherently have byproducts, leading to an atom economy of less than 100%, they can still be considered reasonably efficient. researchgate.netwikipedia.org
Further improvements in reaction efficiency would focus on maximizing the reaction yield. This involves optimizing parameters such as reaction temperature, time, and the stoichiometry of the reactants. For instance, using a slight excess of the alkoxide can help to drive the reaction to completion and maximize the consumption of the more complex 3-chloro-6-methylpyridazine starting material.
Reactivity and Chemical Transformations of 3 but 2 Yn 1 Yloxy 6 Methylpyridazine
Intrinsic Reactivity Profile of the Pyridazine (B1198779) Heterocycle within 3-(But-2-yn-1-yloxy)-6-methylpyridazine
The pyridazine ring is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement results in a π-deficient system, which influences its chemical behavior. The reactivity of the pyridazine core in this compound is further fine-tuned by the electronic contributions of the methyl and but-2-yn-1-yloxy substituents.
Electronic Effects of Substituents on Ring Reactivity
The electronic nature of the substituents on the pyridazine ring plays a crucial role in modulating its reactivity towards electrophilic and nucleophilic attack. nih.govnih.govlasalle.edu In this compound, the methyl group at the 6-position and the but-2-yn-1-yloxy group at the 3-position exert distinct electronic influences.
The methyl group (-CH₃) is generally considered an electron-donating group through an inductive effect. This effect increases the electron density of the pyridazine ring, making it slightly more susceptible to electrophilic attack compared to an unsubstituted pyridazine.
Table 1: Summary of Electronic Effects of Substituents on the Pyridazine Ring
| Substituent | Position | Inductive Effect | Mesomeric Effect | Overall Effect on Ring Electron Density |
| Methyl (-CH₃) | 6 | Electron-donating (+I) | None | Increase |
| But-2-yn-1-yloxy (-OCH₂C≡CCH₃) | 3 | Electron-withdrawing (-I) | Electron-donating (+M) | Increase (likely) |
Site Selectivity in Reaction Pathways
The positions of the substituents on the pyridazine ring direct the regioselectivity of incoming reagents. In nucleophilic aromatic substitution (SNAr) reactions, positions ortho and para to the ring nitrogen atoms are generally favored for attack because the negative charge in the intermediate can be delocalized onto the electronegative nitrogen. stackexchange.com
For electrophilic attack, the directing effects of the existing substituents become paramount. The electron-donating nature of both the methyl and the but-2-yn-1-yloxy groups would likely direct incoming electrophiles to the available carbon positions on the ring. However, the inherent π-deficiency of the pyridazine ring makes electrophilic aromatic substitution challenging without harsh conditions.
Reactions of the But-2-yn-1-yloxy Moiety
The but-2-yn-1-yloxy side chain, with its internal alkyne, is a versatile functional group that can participate in a variety of addition and cycloaddition reactions.
Click Chemistry Applications (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))
The terminal alkyne is a key participant in "click chemistry," a class of reactions known for their high yields, mild reaction conditions, and selectivity. organic-chemistry.orgwikipedia.org The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, where an alkyne reacts with an azide to form a stable 1,2,3-triazole ring.
In the context of this compound, the internal alkyne is less reactive in traditional CuAAC reactions which typically utilize terminal alkynes. However, variations of click chemistry, including ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), can be employed for the cycloaddition of internal alkynes. organic-chemistry.org This reaction would allow for the covalent linkage of the pyridazine moiety to other molecules bearing an azide group.
Table 2: Illustrative Example of a RuAAC Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Benzyl azide | Ruthenium catalyst | 1-Benzyl-4-methyl-5-((6-methylpyridazin-3-yloxy)methyl)-1H-1,2,3-triazole |
Hydration and Hydrohalogenation Reactions of the Alkyne
Alkynes can undergo hydration (addition of water) and hydrohalogenation (addition of hydrogen halides).
Hydration: The acid-catalyzed hydration of an internal alkyne, typically in the presence of a mercury(II) salt, proceeds via an enol intermediate that tautomerizes to a ketone. masterorganicchemistry.comlibretexts.org For an unsymmetrical internal alkyne like the one in this compound, a mixture of two isomeric ketones would be expected as the initial addition of the hydroxyl group can occur at either of the two sp-hybridized carbons. libretexts.org
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an internal alkyne also occurs. chemistrysteps.commasterorganicchemistry.comyoutube.com The addition of one equivalent of HX leads to the formation of a mixture of (E)- and (Z)-vinyl halides. The addition of a second equivalent of HX results in the formation of a geminal dihalide if the initial addition creates a vinyl halide with a hydrogen on the double bond, or a vicinal dihalide if the addition occurs across the double bond of the initial product. With an internal alkyne, a mixture of products is generally obtained. chemistrysteps.com
Table 3: Predicted Products of Hydration and Hydrohalogenation
| Reaction | Reagents | Predicted Major Products |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of 4-((6-methylpyridazin-3-yloxy)methyl)pentan-2-one and 1-((6-methylpyridazin-3-yloxy)methyl)propan-1-one |
| Hydrohalogenation (1 equiv.) | HBr | Mixture of (E/Z)-3-(3-bromobut-2-en-1-yloxy)-6-methylpyridazine and (E/Z)-3-(2-bromobut-2-en-1-yloxy)-6-methylpyridazine |
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar Cycloadditions)
The alkyne functionality of the but-2-yn-1-yloxy moiety can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of cyclic structures. libretexts.org
Diels-Alder Reaction: In a [4+2] cycloaddition, or Diels-Alder reaction, the alkyne can react with a conjugated diene. Electron-rich alkynes, such as ynol ethers, can be effective partners in these reactions. researchgate.net The reaction of the but-2-yn-1-yloxy group with a diene would result in the formation of a six-membered ring.
1,3-Dipolar Cycloadditions: Alkynes are excellent dipolarophiles in 1,3-dipolar cycloaddition reactions. They react with 1,3-dipoles such as azides (as seen in click chemistry), nitrile oxides, and nitrones to form five-membered heterocyclic rings. mdpi.com The regioselectivity of these reactions can vary depending on the specific dipole and reaction conditions.
Table 4: Examples of Cycloaddition Reactions
| Reaction Type | Dipole/Diene | Resulting Heterocycle/Carbocycle |
| Diels-Alder | 1,3-Butadiene | Substituted 1,4-cyclohexadiene |
| 1,3-Dipolar Cycloaddition | Benzonitrile oxide | Substituted isoxazole |
| 1,3-Dipolar Cycloaddition | Phenylnitrone | Substituted isoxazoline |
Palladium-Catalyzed Alkyne Functionalization
While the but-2-yn-1-yloxy substituent on the pyridazine ring possesses an internal alkyne, palladium-catalyzed reactions can be envisioned to functionalize the pyridazine ring itself, a common strategy for elaborating heterocyclic systems. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on heteroaromatic rings. researchgate.netmdpi.com For these reactions to occur on the pyridazine ring of this compound, a leaving group, typically a halogen, would need to be present on the pyridazine core. Assuming a halogenated precursor, such as 3-chloro-6-methylpyridazine, is used in the synthesis of the target molecule, or if the pyridazine ring is subsequently halogenated, a variety of palladium-catalyzed cross-coupling reactions can be employed.
The Suzuki-Miyaura coupling would involve the reaction of a halogenated this compound derivative with a boronic acid or ester in the presence of a palladium catalyst and a base to introduce new aryl or vinyl substituents. libretexts.orgresearchgate.net The choice of palladium precursor, ligand, and base is crucial for achieving high yields and selectivity. libretexts.org
The Sonogashira coupling would enable the introduction of a new alkyne group onto the pyridazine ring by reacting the halogenated substrate with a terminal alkyne. wikipedia.orgorganic-chemistry.orgnih.gov This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org
The Heck reaction would allow for the formation of a new carbon-carbon bond by coupling the halogenated pyridazine with an alkene. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is catalyzed by a palladium complex in the presence of a base. wikipedia.org
The following table illustrates hypothetical examples of palladium-catalyzed cross-coupling reactions on a hypothetical 5-bromo-3-(but-2-yn-1-yloxy)-6-methylpyridazine.
| Coupling Reaction | Reactants | Catalyst System | Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-3-(but-2-yn-1-yloxy)-6-methylpyridazine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 5-(Phenylethynyl)-3-(but-2-yn-1-yloxy)-6-methylpyridazine |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 5-((E)-2-Phenylvinyl)-3-(but-2-yn-1-yloxy)-6-methylpyridazine |
Derivatization and Further Functionalization of this compound
Modification of the Pyridazine Ring System
The pyridazine ring in this compound is susceptible to various modifications, primarily through nucleophilic and electrophilic substitution reactions. nih.gov
Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient and can undergo nucleophilic aromatic substitution, especially when activated by electron-withdrawing groups or when a good leaving group is present. nih.govwikipedia.orglibretexts.orgkhanacademy.orgyoutube.com For instance, if a halogen atom is present on the ring, it can be displaced by a variety of nucleophiles such as amines, alkoxides, and thiolates to introduce new functional groups.
Electrophilic Aromatic Substitution (EAS): While electron-deficient, the pyridazine ring can undergo electrophilic aromatic substitution under forcing conditions. rsc.orgmasterorganicchemistry.comlibretexts.org The existing substituents, the methyl group and the but-2-yn-1-yloxy group, will direct incoming electrophiles to specific positions on the ring. The precise outcome would depend on the interplay of the electronic effects of these substituents.
Transformations at the Terminal Alkyne
The "terminal alkyne" in the section title is interpreted as referring to the reactive potential of the butynyl group. Although the alkyne in this compound is internal, the propargylic position and the triple bond itself offer sites for chemical modification.
Reactions of the Alkyne: The internal alkyne can participate in various addition reactions. For instance, hydrogenation over a Lindlar catalyst would selectively reduce the alkyne to a cis-alkene. Treatment with a dissolving metal reduction (e.g., sodium in liquid ammonia) would yield the corresponding trans-alkene. Halogenation would lead to the formation of di- and tetra-haloalkanes.
Functionalization of the Terminal Methyl Group: The methyl group of the butynyl chain could potentially be functionalized through radical reactions, although this is generally less selective.
Synthesis of Polyfunctionalized this compound Derivatives
The combination of reactions described above allows for the synthesis of a wide array of polyfunctionalized derivatives of this compound. For example, a halogenated derivative could first undergo a palladium-catalyzed cross-coupling reaction to introduce a new substituent on the pyridazine ring. Subsequently, the alkyne moiety could be transformed into an alkene with specific stereochemistry. This sequential functionalization approach provides a powerful strategy for creating a library of complex molecules with diverse functionalities.
The following table provides a hypothetical reaction scheme for the synthesis of a polyfunctionalized derivative.
| Step | Reaction | Reagents and Conditions | Intermediate/Product |
| 1 | Bromination of Pyridazine Ring | NBS, Benzoyl Peroxide, CCl₄, reflux | 5-Bromo-3-(but-2-yn-1-yloxy)-6-methylpyridazine |
| 2 | Suzuki Coupling | 4-Methoxyphenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80 °C | 5-(4-Methoxyphenyl)-3-(but-2-yn-1-yloxy)-6-methylpyridazine |
| 3 | Alkyne Hydrogenation | H₂, Lindlar's Catalyst, Quinoline, Hexane | 5-(4-Methoxyphenyl)-3-((Z)-but-2-en-1-yloxy)-6-methylpyridazine |
Mechanistic Investigations of Key Reactions Involving this compound
The mechanisms of the key palladium-catalyzed cross-coupling reactions involving pyridazine derivatives are well-established and are expected to apply to this compound. acs.orgmit.eduwildlife-biodiversity.com
The catalytic cycle for the Suzuki-Miyaura coupling generally proceeds through three main steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the halo-pyridazine, forming a Pd(II) complex. libretexts.org
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base. libretexts.org
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the final product. libretexts.org
Similarly, the Sonogashira coupling follows a catalytic cycle involving:
Oxidative Addition: of the halo-pyridazine to the Pd(0) catalyst.
Transmetalation: from a copper(I) acetylide, which is formed in situ from the terminal alkyne and the copper co-catalyst.
Reductive Elimination: to yield the coupled product and the Pd(0) catalyst. wikipedia.org
The Heck reaction mechanism involves:
Oxidative Addition: of the halo-pyridazine to the Pd(0) catalyst.
Migratory Insertion (Syn-addition): of the alkene into the palladium-carbon bond. libretexts.org
Syn β-Hydride Elimination: to form the substituted alkene product and a palladium-hydride species. nih.gov
Reductive Elimination: of HX with the help of a base to regenerate the Pd(0) catalyst. libretexts.org
Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcomes of new transformations involving this compound and its derivatives.
Advanced Characterization Methodologies for 3 but 2 Yn 1 Yloxy 6 Methylpyridazine
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic techniques are fundamental tools for determining the chemical structure and purity of a compound. A combination of methods is typically used to gain a comprehensive understanding of a molecule's atomic connectivity, functional groups, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. For a compound like 3-(But-2-yn-1-yloxy)-6-methylpyridazine, a suite of NMR experiments would be essential.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The expected ¹H NMR spectrum of this compound would show distinct signals for the methyl group on the pyridazine (B1198779) ring, the methylene and methyl groups of the butynyloxy chain, and the protons on the pyridazine ring. The chemical shifts (δ) and coupling constants (J) would be indicative of their specific electronic environments and spatial relationships.
¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts would help to identify the carbons of the pyridazine ring, the methyl group, the ether linkage, and the alkyne group.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms.
COSY would reveal proton-proton couplings, helping to piece together the fragments of the molecule.
HSQC would correlate directly bonded proton and carbon atoms.
HMBC would show correlations between protons and carbons that are two or three bonds away, which is critical for connecting the butynyloxy side chain to the pyridazine ring.
While specific data for the target compound is unavailable, studies on other pyridazine derivatives demonstrate the utility of these NMR techniques for unambiguous structure determination. nih.govmdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridazine-H | 7.0 - 8.5 | Doublet, Doublet |
| O-CH₂ | 4.5 - 5.5 | Singlet or Quartet |
| Pyridazine-CH₃ | 2.0 - 3.0 | Singlet |
| C≡C-CH₃ | 1.5 - 2.5 | Triplet |
Note: This table is predictive and not based on experimental data.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative)
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridazine C=N | 150 - 165 |
| Pyridazine C-O | 155 - 170 |
| Pyridazine C-CH₃ | 140 - 155 |
| Pyridazine C-H | 120 - 140 |
| C≡C | 70 - 90 |
| O-CH₂ | 55 - 75 |
| Pyridazine-CH₃ | 15 - 25 |
| C≡C-CH₃ | 3 - 10 |
Note: This table is predictive and not based on experimental data.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra serve as a "fingerprint" for a compound and are particularly useful for identifying functional groups. For this compound, key vibrational bands would be expected for:
C-H stretching from the aromatic pyridazine ring and the aliphatic methyl and methylene groups.
C=N and C=C stretching within the pyridazine ring.
C-O stretching of the ether linkage.
C≡C stretching of the alkyne group, which is often weak in the IR spectrum but strong in the Raman spectrum.
C-H bending vibrations.
Analysis of these characteristic absorption bands would confirm the presence of the key functional groups in the molecule. The application of IR and Raman spectroscopy is a standard procedure in the characterization of new heterocyclic compounds.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which in turn allows for the determination of its elemental formula.
Furthermore, by subjecting the molecule to fragmentation within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), a characteristic fragmentation pattern is obtained. Analysis of these fragments provides valuable information about the molecule's structure, as the fragmentation often occurs at weaker bonds or leads to the formation of stable ions. This fragmentation data would help to confirm the connectivity of the butynyloxy group to the methylpyridazine core.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The pyridazine ring system, being an aromatic and conjugated system, would be expected to exhibit characteristic absorption bands in the UV region. The position and intensity of these bands (λmax and ε) are sensitive to the substituents on the ring and the extent of conjugation. The UV-Vis spectrum would thus provide evidence for the presence of the pyridazine chromophore.
X-ray Crystallography for Solid-State Molecular Structure Determination
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. nih.gov This would unambiguously confirm the connectivity and stereochemistry of the molecule. Furthermore, X-ray crystallography reveals information about intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, which influence the crystal packing. The successful application of X-ray crystallography has been demonstrated for various pyridazine derivatives.
Chromatographic Techniques for Separation, Isolation, and Purity Profiling
Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.
Thin-Layer Chromatography (TLC): TLC would likely be used to monitor the progress of the synthesis of this compound and to get a preliminary indication of its purity.
Column Chromatography: This technique would be employed for the purification of the compound from the reaction mixture on a larger scale.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound. By using a suitable stationary phase and mobile phase, a chromatogram with a single sharp peak would indicate a high degree of purity. HPLC can also be used for the isolation of the pure compound.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC coupled with a mass spectrometer (GC-MS) could be used for both separation and identification, providing both retention time and mass spectral data.
The choice of the specific chromatographic method and conditions would depend on the physicochemical properties of this compound, such as its polarity and volatility.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile and thermally stable compounds. Given the likely volatility of this compound, GC, particularly when coupled with mass spectrometry (GC-MS), is a highly suitable method for its characterization. The inherent efficiency of GC allows for the separation of the target compound from impurities that may arise during its synthesis, such as starting materials or by-products.
The selection of a suitable stationary phase is critical for achieving optimal separation. A mid-polarity column, such as one containing a phenyl- and methyl-substituted polysiloxane, would be a logical starting point for method development. This choice is predicated on the need to balance interactions with the polar pyridazine ring and the less polar but-2-yn-1-yloxy substituent.
Hypothetical GC-MS analysis parameters for this compound are presented below. These conditions are projected based on typical methods for the analysis of substituted pyridazines and related nitrogen-containing heterocycles.
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Column | 5% Phenyl Methylpolysiloxane |
| 30 m x 0.25 mm ID, 0.25 µm film thickness | |
| Oven Program | Initial Temp: 100°C (hold 1 min) |
| Ramp: 15°C/min to 280°C (hold 5 min) | |
| Injector Temp | 250°C |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| MS Detector | Quadrupole |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-400 amu |
| Expected Retention Time | ~10-12 minutes |
This hypothetical method would be expected to provide a sharp peak for this compound, with a characteristic mass spectrum that could be used for its unequivocal identification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC (RP-HPLC) would be the method of choice.
In RP-HPLC, a non-polar stationary phase, typically octadecyl-bonded silica (C18), is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The polarity of the pyridazine ring, combined with the alkyne and methyl functionalities, suggests that a C18 column would provide adequate retention and selectivity.
The mobile phase composition is a critical parameter in HPLC method development. A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically employed. The addition of a small amount of an acid, like formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and reproducibility for basic compounds like pyridazines by suppressing the ionization of silanol groups on the stationary phase. helixchrom.com
An illustrative set of HPLC conditions for the analysis of this compound is detailed in the table below.
Table 2: Representative HPLC Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~8-10 minutes |
This method would be suitable for purity assessment and quantitative analysis of this compound.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography is a powerful analytical technique that combines some of the best features of both gas and liquid chromatography. mdpi.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is particularly well-suited for the separation of chiral compounds and for the analysis of polar molecules. nih.gov
For a compound like this compound, SFC offers several potential advantages over HPLC, including faster analysis times and reduced solvent consumption, making it a "greener" alternative. mdpi.com The use of CO2 as the primary mobile phase component allows for higher flow rates due to its low viscosity.
To enhance the elution strength of the mobile phase for polar analytes, a polar organic co-solvent, or "modifier," such as methanol, is typically added to the supercritical CO2. The choice of stationary phase in SFC is crucial, and a variety of polar phases, including those with cyano or ethylpyridine functionalities, have proven effective for the separation of nitrogen-containing heterocyclic compounds. nih.gov
A hypothetical SFC method for the analysis of this compound is outlined below.
Table 3: Proposed SFC Method Parameters for this compound
| Parameter | Value |
| Column | Cyano (CN), 4.6 x 100 mm, 3 µm particle size |
| Mobile Phase A | Supercritical CO2 |
| Mobile Phase B | Methanol with 20 mM Ammonium Formate |
| Gradient | 5% B to 40% B over 8 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 130 bar |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Detection | UV at 254 nm |
| Expected Retention Time | ~4-6 minutes |
This SFC method would be expected to provide rapid and efficient separation, making it an attractive option for high-throughput analysis.
Potential Applications in Chemical Science and Materials Research
Role as a Synthetic Building Block in Multistep Organic Synthesis
Synthetic building blocks are essential components in the construction of more complex molecules. frontierspecialtychemicals.com The structure of 3-(But-2-yn-1-yloxy)-6-methylpyridazine offers multiple reactive sites, making it a versatile tool for organic chemists.
Precursor for Advanced Heterocyclic Systems
The pyridazine (B1198779) core of this compound is a key feature that allows it to serve as a precursor for a variety of advanced heterocyclic systems. Nitrogen-containing heterocycles are of great importance in medicinal chemistry and materials science. mdpi.com The but-2-yn-1-yloxy group can be chemically modified or cleaved to introduce other functional groups, thereby enabling the synthesis of a diverse range of pyridazine derivatives. For instance, the alkyne functionality can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form more complex fused ring systems. organic-chemistry.org
The synthesis of various pyridopyridazine isomers has been reviewed, highlighting the utility of pyridazine derivatives in creating fused heterocyclic systems. mdpi.com The reactivity of the pyridazine ring allows for further functionalization, leading to the creation of novel molecular scaffolds.
Scaffold for Complex Molecular Architecture Design
The rigid structure of the pyridazine ring combined with the flexible butynyl ether side chain makes this compound an excellent scaffold for designing complex three-dimensional molecules. The defined geometry of the pyridazine ring provides a stable platform, while the side chain can be extended or modified to build intricate molecular architectures. This is particularly useful in the field of drug discovery, where the spatial arrangement of atoms is crucial for biological activity. mdpi.com
Ligand Design and Catalysis Applications
The nitrogen atoms in the pyridazine ring possess lone pairs of electrons, which allow the molecule to act as a ligand and coordinate with metal ions. This property is fundamental to its application in catalysis.
This compound as a Ligand in Metal-Catalyzed Reactions
Transition metal-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of chemical bonds with high efficiency and selectivity. mdpi.com Pyridine and its derivatives are well-known ligands in a variety of catalytic systems. wikipedia.orgrsc.org The pyridazine moiety in this compound can coordinate to transition metals such as palladium, copper, and nickel, thereby influencing the reactivity and selectivity of the metal center. researchgate.netresearchgate.net The but-2-yn-1-yloxy substituent can also play a role in modulating the electronic and steric properties of the resulting metal complex, which can be fine-tuned to optimize catalytic performance.
Table 1: Potential Metal-Catalyzed Reactions Utilizing Pyridazine-Based Ligands
| Reaction Type | Metal Catalyst | Potential Substrates | Product Type |
|---|---|---|---|
| Cross-Coupling | Palladium(II) acetate | Aryl halides, boronic acids | Biaryl compounds |
| C-H Activation | Rhodium(III) chloride | Aromatic compounds, alkenes | Functionalized aromatics |
Exploration of Coordination Chemistry with Transition Metals
The study of how ligands coordinate to transition metals is a fundamental area of inorganic chemistry. ucj.org.uaucj.org.ua The coordination of this compound to different transition metals can lead to the formation of a wide array of coordination complexes with diverse geometries and electronic properties. nih.gov The bidentate nature of the pyridazine ring allows it to form stable chelate complexes with metal ions. The alkyne group in the side chain could also potentially interact with the metal center, leading to more complex coordination modes. Understanding the coordination chemistry of this ligand is crucial for designing new catalysts and functional materials. researchgate.net
Advanced Materials Chemistry
The unique chemical structure of this compound also makes it a promising candidate for applications in advanced materials chemistry. The combination of a heterocyclic ring and a reactive alkyne functionality opens up possibilities for creating novel polymers and functional materials.
The presence of the but-2-yn-1-yloxy group allows for the possibility of polymerization through the alkyne functionality. This could lead to the synthesis of novel polymers with incorporated pyridazine units, which may exhibit interesting electronic, optical, or thermal properties. Furthermore, the pyridazine nitrogen atoms can be used to coordinate with metal ions to form metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net
Precursors for Polymer Synthesis and Macromolecular Engineering
The presence of the butynyl group, which features a terminal alkyne, makes this compound an ideal monomer for "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and orthogonal reaction allows for the synthesis of well-defined polymers with pendant pyridazine units.
The resulting polymers could exhibit a range of interesting properties conferred by the pyridazine moiety, such as:
Enhanced Thermal Stability: The aromatic and nitrogen-rich nature of the pyridazine ring can contribute to the thermal stability of the polymer backbone.
Coordination Capabilities: The nitrogen atoms of the pyridazine ring can act as ligands for metal ions, opening possibilities for the creation of metallopolymers with interesting catalytic, electronic, or magnetic properties.
Modified Solubility: The polarity of the pyridazine group can influence the solubility of the resulting polymers in various solvents.
The general scheme for the polymerization of this compound with a diazide monomer via CuAAC is depicted below:
Table 1: Illustrative Polymerization of this compound
| Monomer 1 | Monomer 2 (Example) | Polymer Structure | Potential Properties |
| This compound | 1,4-Diazidobutane | A linear polymer with repeating units containing a triazole ring and a pendant methylpyridazine group. | Thermally stable, potential for metal coordination |
| This compound | Diazido-PEG | A water-soluble polymer with pyridazine side chains. | Biocompatible, suitable for hydrogel formation |
Note: This data is illustrative and represents potential outcomes based on established chemical principles.
Components in Self-Assembled Supramolecular Structures
Supramolecular chemistry relies on non-covalent interactions to construct large, ordered structures. The 6-methylpyridazine core of this compound offers several handles for directing self-assembly:
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors.
π-π Stacking: The aromatic pyridazine ring can participate in π-π stacking interactions with other aromatic systems.
Metal Coordination: The bidentate nature of the pyridazine nitrogen atoms makes them suitable for coordinating with metal centers to form metallosupramolecular assemblies.
The alkyne group can also be functionalized post-assembly to lock the supramolecular structure into a more robust, covalently bound architecture.
Table 2: Potential Supramolecular Interactions Involving this compound
| Interaction Type | Interacting Partner (Example) | Resulting Supramolecular Structure (Hypothetical) |
| Hydrogen Bonding | A dicarboxylic acid | A co-crystal or a fibrous network. |
| π-π Stacking | A flat, electron-poor aromatic | Alternating stacked columnar structures. |
| Metal Coordination | Palladium(II) chloride | A discrete molecular square or a coordination polymer. |
Note: This data is illustrative and represents potential outcomes based on established chemical principles.
Applications in Chemo-Sensing and Molecular Recognition (Focus on chemical principles, not specific performance data)
The electronic properties of the pyridazine ring, coupled with its ability to interact with analytes, make this compound a promising platform for the development of chemo-sensors.
The core principle behind its potential sensing applications lies in the modulation of its photophysical properties upon binding to a target analyte. For instance, the pyridazine moiety could be part of a larger conjugated system. Binding of a metal ion or a specific organic molecule to the pyridazine nitrogen atoms could alter the electronic structure of the system, leading to a detectable change in its fluorescence or UV-Vis absorbance spectrum.
The alkyne group provides a convenient handle for immobilizing the sensor molecule onto a solid support, such as a nanoparticle or a surface, through click chemistry. This is crucial for the development of practical sensing devices.
The principles of molecular recognition would be governed by:
Lewis Acidity/Basicity: The nitrogen atoms of the pyridazine ring are Lewis basic and can interact with Lewis acidic species, such as metal ions or electron-deficient organic molecules.
Hydrophobic/Hydrophilic Interactions: The interplay between the relatively nonpolar methyl and butynyl groups and the more polar pyridazine ring can drive binding events in different solvent environments.
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : Confirms regiochemistry and functional group integration (e.g., distinguishing between alkynyl and methyl protons).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>95% by area under the curve).
Q. Example Reaction Conditions :
| Step | Reagents/Conditions | Time | Yield |
|---|---|---|---|
| Alkynylation | But-2-yne-1-ol, K₂CO₃, DMF, 80°C | 12 h | 65% |
| Methylation | CH₃I, NaH, THF, 0°C → RT | 6 h | 72% |
Advanced: How can reaction yields be optimized for this compound?
Answer:
Yield optimization requires systematic variation of:
- Catalysts : Transition metals (e.g., Pd for cross-coupling) or phase-transfer catalysts.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Temperature Gradients : Slow heating (e.g., 40°C → 80°C) minimizes side reactions.
- Stoichiometry : Excess alkynol (1.5 eq.) improves alkynylation efficiency.
Case Study :
Replacing DMF with DMSO increased alkynylation yield from 65% to 78% due to better stabilization of the transition state.
Structural Analysis: What crystallographic tools are used to determine its crystal structure?
Answer:
Q. Key Metrics :
- R-factor : <0.05 indicates high data accuracy.
- Hydrogen Bonding : Graph-set analysis (e.g., C(6) motifs) using Etter’s formalism reveals intermolecular interactions .
Advanced: How to resolve contradictions in spectroscopic data between studies?
Answer:
Discrepancies (e.g., NMR shifts or melting points) arise from:
- Solvent Effects : DMSO-d₆ vs. CDCl₃ alters proton chemical shifts.
- Polymorphism : Different crystal forms affect melting points.
Q. Resolution Strategies :
- Cross-Validation : Compare XRD, IR, and MS data across labs.
- Dynamic NMR : Detect rotamers or conformational exchange broadening signals.
Biological Activity: What methodologies assess its potential as a therapeutic agent?
Answer:
Q. Example Data :
| Assay | Target | Result |
|---|---|---|
| Kinase Inhibition | EGFR | IC₅₀ = 2.3 µM |
| Cytotoxicity | HeLa | GI₅₀ = 5.8 µM |
Computational Modeling: How to predict physicochemical properties?
Answer:
- Software : Schrödinger’s QikProp or ACD/Labs.
- Key Properties :
- LogP : 2.96 (predicted), indicating moderate lipophilicity.
- pKa : 19.7 (basic nitrogen), suggesting low protonation at physiological pH.
- Molecular Dynamics : Simulate solvent interactions to optimize solubility.
Purity Challenges: How to ensure high purity during synthesis?
Answer:
- Analytical Techniques :
- HPLC-DAD : Detect UV-active impurities (λ = 254 nm).
- TLC Monitoring : Use silica gel plates with fluorescent indicator.
- Purification : Preparative HPLC with C18 columns (MeCN:H₂O gradient).
Critical Step : Final recrystallization from ethyl acetate/hexane (1:3) yields >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
